molecular formula C18H22O5 B5024738 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene)

1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene)

Cat. No. B5024738
M. Wt: 318.4 g/mol
InChI Key: SISPGHYVVYDODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene), also known as OMEB, is a compound that has gained significant interest in scientific research due to its potential applications in various fields. OMEB is a member of the bisphenol family, which is widely used in the production of polycarbonate plastics, epoxy resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) is not well understood, but it is believed to involve the formation of covalent bonds with biomolecules such as proteins and DNA. This can lead to changes in the structure and function of these biomolecules, which can have downstream effects on cellular processes. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has also been shown to induce oxidative stress in cells, which can contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has been shown to have several biochemical and physiological effects in vitro, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has also been shown to have antioxidant properties, which can protect cells from oxidative damage. However, the exact mechanisms underlying these effects are still under investigation.

Advantages and Limitations for Lab Experiments

One advantage of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) is its versatility in various scientific applications, as discussed above. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) is also relatively easy to synthesize and purify, which makes it accessible for many researchers. However, one limitation of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) is its potential toxicity, as it has been shown to be cytotoxic to certain cells in vitro. Therefore, caution should be taken when handling 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) in the laboratory.

Future Directions

There are several possible future directions for research on 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene). One area of interest is the development of new polymeric materials based on 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene), which could have a wide range of industrial applications. Another area of interest is the investigation of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) as a potential therapeutic agent for cancer and other diseases. Finally, the mechanisms underlying the biochemical and physiological effects of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) should be further elucidated to better understand its potential applications in various fields.

Synthesis Methods

1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) can be synthesized by reacting 3-methoxyphenol with 1,2-dibromoethane in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then reacted with 1,2-dibromoethane again, followed by deprotection with acid to obtain 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene). This synthesis method has been reported in several scientific publications, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has been shown to have potential applications in several scientific fields, including materials science, biotechnology, and medicinal chemistry. In materials science, 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) can be used as a monomer for the synthesis of polymeric materials with unique properties such as high thermal stability and mechanical strength. In biotechnology, 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) can be used as a crosslinking agent for the immobilization of enzymes and other biomolecules on solid supports, which can enhance their stability and activity. In medicinal chemistry, 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene) has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-19-15-5-3-7-17(13-15)22-11-9-21-10-12-23-18-8-4-6-16(14-18)20-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISPGHYVVYDODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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